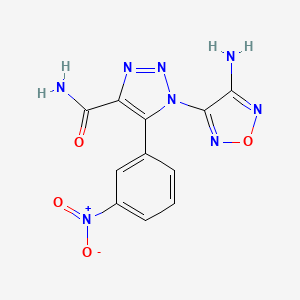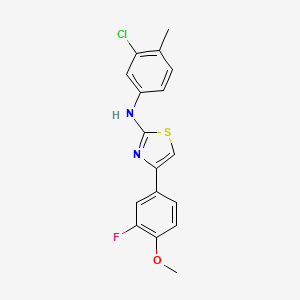![molecular formula C20H15ClN4O5 B11536897 N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B11536897.png)
N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-clorofenil)-4-[(4-metilfenil)amino]-3,5-dinitrobenzamida es un compuesto orgánico sintético que pertenece a la clase de las benzamidas. Los compuestos de esta clase se utilizan a menudo en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-clorofenil)-4-[(4-metilfenil)amino]-3,5-dinitrobenzamida generalmente implica varios pasos, incluida la nitración, la aminación y las reacciones de acoplamiento. Los materiales de partida suelen ser compuestos aromáticos disponibles comercialmente. El paso de nitración introduce grupos nitro en el anillo aromático, seguido de una aminación para introducir el grupo amino. El paso final implica acoplar los grupos clorofenil y metilfenil para formar la benzamida deseada.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían reactores químicos a gran escala y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-clorofenil)-4-[(4-metilfenil)amino]-3,5-dinitrobenzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional se reemplaza por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar reactivos de halogenación como el cloro (Cl₂) o el bromo (Br₂) para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción de los grupos nitro produciría las aminas correspondientes.
Aplicaciones Científicas De Investigación
N-(4-clorofenil)-4-[(4-metilfenil)amino]-3,5-dinitrobenzamida tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-clorofenil)-4-[(4-metilfenil)amino]-3,5-dinitrobenzamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependerían del contexto específico de su uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-clorofenil)-4-aminobenzamida
- N-(4-metilfenil)-4-aminobenzamida
- 3,5-dinitrobenzamida
Singularidad
N-(4-clorofenil)-4-[(4-metilfenil)amino]-3,5-dinitrobenzamida es única debido a la presencia de grupos tanto clorofenil como metilfenil, que pueden influir en su reactividad química y actividad biológica. La combinación de grupos nitro y amino también aumenta sus propiedades distintas.
Propiedades
Fórmula molecular |
C20H15ClN4O5 |
|---|---|
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-(4-methylanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H15ClN4O5/c1-12-2-6-15(7-3-12)22-19-17(24(27)28)10-13(11-18(19)25(29)30)20(26)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,26) |
Clave InChI |
PURKLBYSEIDQIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11536826.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile](/img/structure/B11536833.png)

![2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro-](/img/structure/B11536852.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11536857.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536859.png)

![2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11536867.png)
![Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11536875.png)
![3,4,5-trimethoxy-N'-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11536883.png)
![(1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11536886.png)


